N-(2-adamantyl)-4-iodobenzamide
Description
N-(2-adamantyl)-4-iodobenzamide is a benzamide derivative featuring a bulky adamantyl group attached to the nitrogen atom of the benzamide core. The adamantyl group is known to enhance lipophilicity and metabolic stability, which may improve pharmacokinetic properties compared to other substituents .
Properties
IUPAC Name |
N-(2-adamantyl)-4-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20INO/c18-15-3-1-12(2-4-15)17(20)19-16-13-6-10-5-11(8-13)9-14(16)7-10/h1-4,10-11,13-14,16H,5-9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUDDMQZOFIZMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=C(C=C4)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-adamantyl)-4-iodobenzamide typically involves the adamantylation of a benzamide precursor followed by iodination. One common method includes the reaction of 2-adamantylamine with 4-iodobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(2-adamantyl)-4-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: The iodinated benzamide can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Deiodinated benzamide derivatives.
Coupling: Formation of biaryl or diaryl compounds
Scientific Research Applications
N-(2-adamantyl)-4-iodobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and nanotechnology applications
Mechanism of Action
The mechanism of action of N-(2-adamantyl)-4-iodobenzamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The iodinated benzamide group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key benzamide derivatives and their properties:
*Estimated based on adamantyl group’s lipophilicity. †Inferred from similar diethylaminoethyl substituents . ‡Calculated using structural analogs .
Key Research Findings
N-(2-diethylaminoethyl)-4-iodobenzamide ([123I]BZA)
- Application: Melanoma imaging and therapy due to high melanin affinity.
- Performance : Demonstrated 81% sensitivity and 100% specificity in phase II trials (n=110) .
- Limitations : Rapid blood clearance but slow hepatobiliary excretion .
N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide (4-[125I]BP)
- Application : Targets sigma receptors in breast cancer (MCF-7 cells).
- Binding : High affinity (Ki = 4.6 nM for σ1) and saturable binding (Bₘₐₓ = 4000 fmol/mg protein) .
- Biodistribution : Rapid blood clearance but persistent receptor binding in tumors .
N-(5-chloropyridin-2-yl)-4-iodobenzamide
This compound (Inferred Properties)
- Advantages : The adamantyl group likely enhances metabolic stability and tumor retention compared to smaller substituents .
- Challenges: Bulky structure may reduce tumor penetration or increase nonspecific binding.
Pharmacokinetic and Pharmacodynamic Comparisons
- Target Specificity: Diethylaminoethyl derivatives excel in melanin targeting, while benzylpiperidinyl analogs bind sigma receptors .
- BBB Penetration: Derivatives like N-(2-(4-dimethylaminophenyl)-1,3-benzoxazol-5-yl)-4-iodobenzamide show poor BBB penetration despite high in vitro binding (Ki = 9.3 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
